Cas no 26211-73-4 (3-Benzoyl-2-methyl-1H-indole)

3-Benzoyl-2-methyl-1H-indole is a substituted indole derivative with a benzoyl group at the 3-position and a methyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its indole core structure is significant in medicinal chemistry due to its prevalence in bioactive compounds. The benzoyl substitution enhances reactivity, facilitating further functionalization, while the methyl group contributes to steric and electronic modulation. This product is characterized by high purity and stability, making it suitable for research applications in drug discovery and heterocyclic chemistry. Its well-defined structure allows for precise synthetic modifications.
3-Benzoyl-2-methyl-1H-indole structure
3-Benzoyl-2-methyl-1H-indole structure
商品名:3-Benzoyl-2-methyl-1H-indole
CAS番号:26211-73-4
MF:C16H13NO
メガワット:235.28052
CID:1110024
PubChem ID:616483

3-Benzoyl-2-methyl-1H-indole 化学的及び物理的性質

名前と識別子

    • (2-methyl-1H-indol-3-yl)phenyl-Methanone
    • (2-methyl-1H-indol-3-yl)-phenylmethanone
    • CNUDXZIIVQXZPC-UHFFFAOYSA-N
    • SCHEMBL2355240
    • DTXSID60346931
    • 26211-73-4
    • BBA21173
    • AKOS009346345
    • EN300-131451
    • (2-Methyl-1H-indol-3-yl)(phenyl)methanone
    • Z385424166
    • 3-Benzoyl-2-methylindole
    • (2-Methyl-1H-indol-3-yl)(phenyl)methanone #
    • benzoyl 2-methyl indole
    • 3-benzoyl-2-methyl-1H-indole
    • 3-Benzoyl-2-methyl-1H-indole
    • インチ: InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3
    • InChIKey: CNUDXZIIVQXZPC-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 235.09979
  • どういたいしつりょう: 235.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • PSA: 32.86

3-Benzoyl-2-methyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B412385-50mg
3-Benzoyl-2-methyl-1H-indole
26211-73-4
50mg
$ 160.00 2022-06-07
Enamine
EN300-131451-1.0g
3-benzoyl-2-methyl-1H-indole
26211-73-4 95.0%
1.0g
$656.0 2025-02-21
Enamine
EN300-131451-5.0g
3-benzoyl-2-methyl-1H-indole
26211-73-4 95.0%
5.0g
$1903.0 2025-02-21
1PlusChem
1P00BMB3-250mg
3-BENZOYL-2-METHYLINDOLE
26211-73-4 95%
250mg
$464.00 2023-12-18
Enamine
EN300-131451-1000mg
3-benzoyl-2-methyl-1H-indole
26211-73-4 95.0%
1000mg
$656.0 2023-09-30
Enamine
EN300-131451-5000mg
3-benzoyl-2-methyl-1H-indole
26211-73-4 95.0%
5000mg
$1903.0 2023-09-30
1PlusChem
1P00BMB3-2.5g
3-BENZOYL-2-METHYLINDOLE
26211-73-4 95%
2.5g
$1653.00 2023-12-18
Enamine
EN300-131451-250mg
3-benzoyl-2-methyl-1H-indole
26211-73-4 95.0%
250mg
$325.0 2023-09-30
Enamine
EN300-131451-0.25g
3-benzoyl-2-methyl-1H-indole
26211-73-4 95.0%
0.25g
$325.0 2025-02-21
Enamine
EN300-131451-10.0g
3-benzoyl-2-methyl-1H-indole
26211-73-4 95.0%
10.0g
$2823.0 2025-02-21

3-Benzoyl-2-methyl-1H-indole 関連文献

3-Benzoyl-2-methyl-1H-indoleに関する追加情報

3-Benzoyl-2-methyl-1H-indole (CAS No. 26211-73-4)

3-Benzoyl-2-methyl-1H-indole is a biologically active compound with the CAS registry number 26211-73-4. This compound belongs to the class of indole derivatives, which are widely studied for their potential in pharmacology and medicinal chemistry. The structure of 3-Benzoyl-2-methyl-1H-indole consists of an indole ring substituted with a benzoyl group at position 3 and a methyl group at position 2, making it a unique member of the indole family.

The molecular formula of 3-Benzoyl-2-methyl-1H-indole is C15H13NO, and its molecular weight is approximately 215.0 g/mol. The compound is characterized by its aromaticity, which contributes to its stability and reactivity in various chemical reactions. Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents, anti-inflammatory drugs, and neuroprotective compounds.

One of the key areas of research involving 3-Benzoyl-2-methyl-1H-indole is its potential as a lead compound for designing new pharmaceuticals. For instance, researchers have explored its ability to inhibit specific enzymes involved in cancer cell proliferation. A study published in 2023 demonstrated that 3-Benzoyl-2-methyl-1H-indole exhibits significant inhibitory activity against human telomerase reverse transcriptase (hTERT), a key enzyme associated with cancer progression. This finding underscores the compound's potential as a candidate for anticancer therapy.

In addition to its pharmacological applications, 3-Benzoyl-2-methyl-1H-indole has been investigated for its role in synthetic chemistry. The compound serves as a versatile building block for constructing more complex molecules with enhanced biological activities. For example, chemists have utilized it as an intermediate in the synthesis of heterocyclic compounds with improved solubility and bioavailability.

The synthesis of 3-Benzoyl-2-methyl-1H-indole typically involves multi-step reactions, including Friedel-Crafts acylation and subsequent functionalization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. These methods not only reduce production costs but also align with the growing demand for sustainable chemical processes.

From an environmental perspective, the ecological impact of 3-Benzoyl-2-methyl-1H-indole has been a topic of interest. Studies have shown that the compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term effects on ecosystems and biodegradation rates.

In conclusion, 3-Benzoyl-2-methyl-1H-indole (CAS No. 26211-73) is a promising compound with diverse applications in medicinal chemistry and synthetic biology. Its unique structure and biological properties make it a valuable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in the field of drug discovery.

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